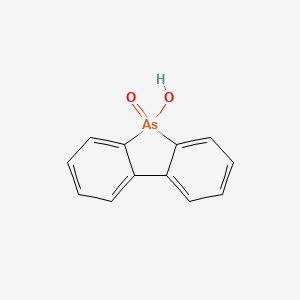
Arsafluorinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsafluorinic acid is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of fluorine atoms, which significantly influence its reactivity and stability. Fluorinated compounds like this compound are of great interest in the fields of chemistry, biology, and materials science due to their enhanced performance and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves the use of fluorinated reagents in organic synthesis, such as fluoroalkylation reactions, which transfer a fluoroalkyl group to a substrate .
Industrial Production Methods
Industrial production of arsafluorinic acid may involve large-scale fluorination processes using specialized equipment and reagents. These methods are designed to ensure high yield and purity of the final product. The choice of fluorinating agents and reaction conditions is crucial to achieving efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
Arsafluorinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different products.
Substitution: Fluorine atoms in this compound can be substituted with other functional groups, allowing for the synthesis of diverse compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield fluorinated ketones or aldehydes, while substitution reactions can produce a wide range of fluorinated organic compounds.
Wissenschaftliche Forschungsanwendungen
Arsafluorinic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules, which are valuable in various chemical reactions and processes.
Wirkmechanismus
The mechanism of action of arsafluorinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and reactivity with biological molecules. Fluorinated compounds often exhibit unique interactions with enzymes and receptors, leading to distinct biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to arsafluorinic acid include other fluorinated organic molecules, such as fluoroalkylated compounds and fluorinated aromatic compounds . These compounds share some common properties, such as increased stability and reactivity due to the presence of fluorine atoms.
Uniqueness
This compound stands out due to its specific structure and the unique effects of its fluorine atoms on its chemical and biological properties
Eigenschaften
CAS-Nummer |
5687-22-9 |
|---|---|
Molekularformel |
C12H9AsO2 |
Molekulargewicht |
260.12 g/mol |
IUPAC-Name |
5-hydroxybenzo[b]arsindole 5-oxide |
InChI |
InChI=1S/C12H9AsO2/c14-13(15)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H,14,15) |
InChI-Schlüssel |
YWUSKINSBWPHGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[As]2(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


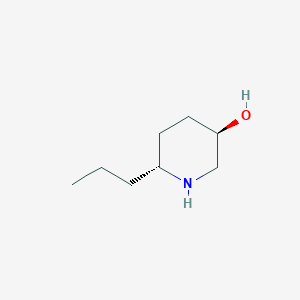
![6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid](/img/structure/B14736016.png)
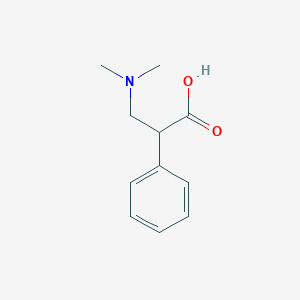
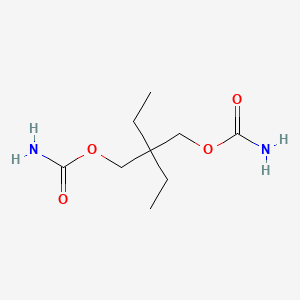
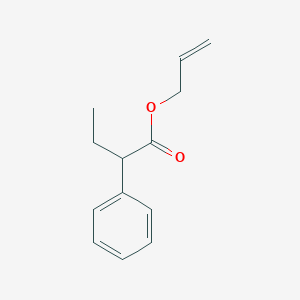

![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)
![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)
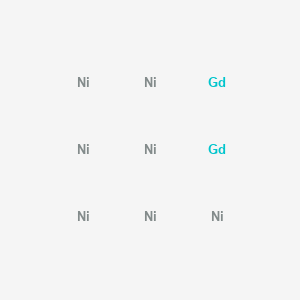
![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
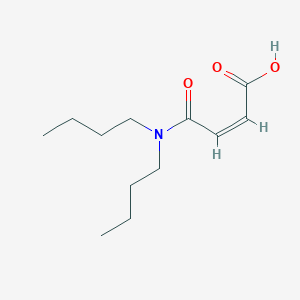

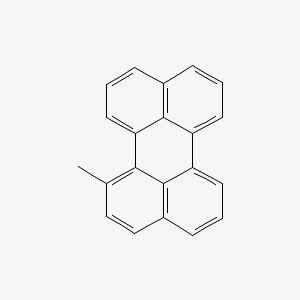
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
